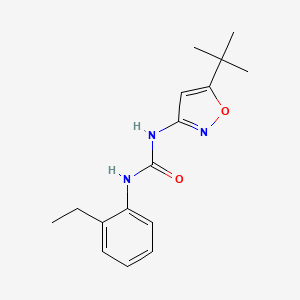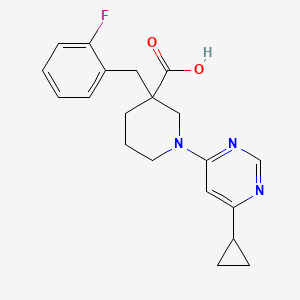
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea, also known as ABAU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In plants, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been shown to regulate the expression of genes involved in plant growth and stress responses by inhibiting the activity of certain enzymes. In medicine, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been investigated for its potential to inhibit the activity of enzymes and signaling pathways involved in various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been shown to have various biochemical and physiological effects in plants and animals. In plants, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been shown to enhance plant growth and stress tolerance by regulating the expression of genes involved in plant growth and stress responses. In animals, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been investigated for its potential to inhibit the growth of cancer cells and improve cognitive function in Alzheimer's disease.
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea also has limitations, including its toxicity and limited solubility in water. These limitations must be considered when designing experiments involving N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea.
将来の方向性
There are several future directions for research involving N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea. One potential direction is the development of novel materials with unique properties using N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea as a building block. Another direction is the investigation of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea's potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea and its effects on plants and animals.
Conclusion
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea in various fields and to develop new applications for this promising compound.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea involves the reaction between tert-butyl 3-amino-5-isoxazolecarboxylate and 2-ethylphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea in its pure form. This method has been optimized to produce high yields of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea with minimal impurities.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been shown to enhance plant growth and stress tolerance by regulating the expression of genes involved in plant growth and stress responses. In medicine, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, N-(5-tert-butyl-3-isoxazolyl)-N'-(2-ethylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-11-8-6-7-9-12(11)17-15(20)18-14-10-13(21-19-14)16(2,3)4/h6-10H,5H2,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSAAXVCNRVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-amino-4-(cyclobutylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}urea](/img/structure/B5482454.png)
![7-(2,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5482459.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)


![4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5482498.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![6-(2-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5482529.png)
![3-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5482541.png)
methanol](/img/structure/B5482544.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)